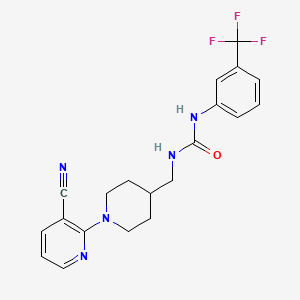
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H20F3N5O and its molecular weight is 403.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea , often referred to in literature as a piperidine derivative, has garnered significant attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula and Characteristics
- Molecular Formula : C17H19N5O
- Molecular Weight : 341.43 g/mol
- Structural Features :
- Piperidine ring
- Cyanopyridine moiety
- Trifluoromethyl phenyl group
The unique combination of these structural elements contributes to its diverse biological activities.
Research indicates that this compound interacts with various molecular targets, influencing several signaling pathways:
- Receptor Interaction : It is known to modulate the activity of chemokine receptors, particularly CXCR3, which plays a crucial role in immune responses and inflammation.
- Signaling Pathways : The compound may influence pathways related to cell proliferation, apoptosis, and neurotransmission.
Antioxidant Activity
In vitro assays have demonstrated that similar compounds exhibit antioxidant properties. For instance, derivatives related to the piperidine structure have shown effective free-radical scavenging abilities . Although specific data on this compound is limited, the structural similarities suggest potential antioxidant effects.
Anticancer Potential
Preliminary studies have indicated that related compounds demonstrate significant anticancer activity. For example, certain pyrimidine derivatives have shown promising results against various cancer cell lines with IC50 values ranging from 0.05 to 0.3 µg/mL . While direct studies on this specific compound are scarce, the structural basis suggests it could exhibit similar properties.
Case Studies
-
Inflammation and Immune Response :
- A study highlighted the potential of compounds with similar structures as allosteric modulators of CXCR3, indicating their use in treating inflammatory diseases.
- The modulation of immune responses through CXCR3 inhibition suggests therapeutic applications in autoimmune disorders.
- Antineoplastic Activity :
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of the Piperidine Ring : Starting materials undergo cyclization reactions.
- Introduction of the Cyanopyridine Group : Nucleophilic substitution reactions introduce the cyanopyridine moiety.
- Coupling Reaction : The final step involves forming an amide bond with the trifluoromethyl phenyl group.
Properties
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O/c21-20(22,23)16-4-1-5-17(11-16)27-19(29)26-13-14-6-9-28(10-7-14)18-15(12-24)3-2-8-25-18/h1-5,8,11,14H,6-7,9-10,13H2,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMHWPIFMKQGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














